Cellooctaose

Description

Structure

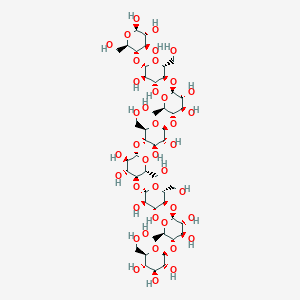

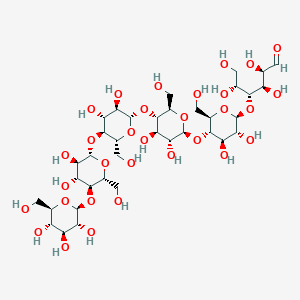

2D Structure

Properties

Molecular Formula |

C48H82O41 |

|---|---|

Molecular Weight |

1315.1 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |

InChI Key |

RUJILUJOOCOSRO-UNLXIWHUSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H]([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cellooctaose: A Technical Guide to its Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose is a linear oligosaccharide composed of eight β-(1→4) linked D-glucose units. As a member of the cellodextrin family, it is a fundamental structural component of cellulose, the most abundant biopolymer on Earth. The study of this compound and other cellooligosaccharides is crucial for understanding cellulose degradation by cellulolytic enzymes, which has significant applications in biofuel production, biorefining, and the food industry. Furthermore, cellooligosaccharides are being investigated for their potential prebiotic properties and roles in gut microbiota modulation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of this compound.

Chemical Structure and Properties

This compound is a well-defined oligosaccharide with the chemical formula C₄₈H₈₂O₄₁. Its structure consists of eight D-glucopyranose units joined by β-(1→4) glycosidic bonds. The repeating disaccharide unit is cellobiose.

Figure 1. The 2D chemical structure of Cellohexaose, a shorter analogue of this compound. This compound has two additional β-(1→4) linked glucose units extending the chain.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₄₁ | [1] |

| Molecular Weight | 1315.14 g/mol | [1] |

| CAS Number | 120434-20-0 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| General Class | Oligosaccharide, Cellodextrin |

Experimental Protocols

Chemical Synthesis of this compound

The first chemical synthesis of this compound was achieved through a convergent synthetic method. This approach involves the synthesis of a protected cellotetraose donor and a protected cellotetraose acceptor, which are then coupled to form the protected this compound. Subsequent deprotection yields the final product.[1]

Materials:

-

Protected cellotetraosyl donor (e.g., with a suitable leaving group)

-

Protected cellotetraosyl acceptor (e.g., with a free hydroxyl group at C4)

-

Anhydrous solvents (e.g., dichloromethane, toluene)

-

Glycosylation promoter (e.g., a Lewis acid)

-

Reagents for deprotection:

-

For pivaloyl groups: Selenium dioxide in acetic acid

-

For allyl groups: A suitable palladium catalyst

-

For benzyl groups: Hydrogen gas with a palladium catalyst (e.g., Pd(OH)₂/C)

-

For acetyl groups: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol/dichloromethane

-

Protocol:

-

Glycosylation: a. Dissolve the protected cellotetraosyl donor and acceptor in an anhydrous solvent under an inert atmosphere (e.g., argon). b. Add the glycosylation promoter at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction and purify the protected this compound derivative by column chromatography.[1]

-

Deprotection: a. Sequentially remove the protecting groups using the appropriate reagents and conditions. The order of deprotection will depend on the specific protecting groups used in the synthesis.[1] b. After each deprotection step, the intermediate product should be purified to ensure the complete removal of reagents and byproducts.

-

Final Purification: a. The fully deprotected this compound can be purified by size-exclusion chromatography or precipitation. b. To aid in purification and structural confirmation, the final product can be fully acetylated to form this compound hexacosaacetate, which is more amenable to chromatographic purification. The acetyl groups can then be removed to yield pure this compound.[1]

Enzymatic Preparation of this compound

This compound can also be prepared by the controlled enzymatic hydrolysis of cellulose. This method offers a more environmentally friendly alternative to chemical synthesis.[2][3][4][5]

Materials:

-

Cellulose source (e.g., microcrystalline cellulose, pretreated bamboo biomass)[2]

-

Cellulase enzyme mixture

-

β-glucosidase inhibitor (optional, to prevent hydrolysis of cellobiose and other small oligosaccharides)[2]

-

Buffer solution (e.g., citrate buffer, pH 4.5-5.0)

-

Quenching agent (e.g., sodium carbonate solution to raise the pH and inactivate the enzyme)

-

Filtration and chromatography equipment for purification.

Protocol:

-

Hydrolysis: a. Prepare a suspension of the cellulosic substrate in the buffer solution at a defined concentration (e.g., 5-15% w/v).[2] b. Add the cellulase preparation and, if necessary, the β-glucosidase inhibitor. c. Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-55 °C) with constant stirring for a specific duration (e.g., 4-24 hours). The reaction time will influence the degree of polymerization of the resulting cellooligosaccharides.[2]

-

Reaction Termination and Separation: a. Stop the reaction by adding a quenching agent to inactivate the cellulase. b. Separate the soluble cellooligosaccharides from the insoluble cellulose residue by centrifugation or filtration.

-

Purification: a. The soluble fraction containing a mixture of cellooligosaccharides can be further purified to isolate this compound. b. Techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for this purpose.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides like this compound.[6][7][8][9][10]

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

For some experiments, it may be beneficial to use a co-solvent or work at an elevated temperature to improve resolution.[5]

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

-

1D ¹H NMR: Provides information on the proton chemical shifts and coupling constants, which are characteristic of the glucose residues and their linkages.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each glucose residue, allowing for the assignment of the spin systems.[6]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.[6][10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkages between the glucose units.[6]

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for assigning all protons of a given glucose residue starting from the anomeric proton.[10]

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly involving this compound is not well-defined, cellooligosaccharides are known to be involved in the general pathway of cellulose degradation by microorganisms. They can also act as signaling molecules in plant-microbe interactions. The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

Conclusion

This compound serves as an important model compound for studying cellulose structure and enzymatic degradation. Its synthesis, either through chemical or enzymatic routes, provides valuable material for research in biofuels, food science, and gut health. The detailed structural analysis, primarily through NMR spectroscopy, is essential for confirming its identity and purity. As research into the biological roles of oligosaccharides continues to expand, a thorough understanding of the properties and methodologies associated with this compound will be increasingly valuable to the scientific community.

References

- 1. First synthesis of this compound by a convergent synthetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Preparation of Cello-oligosaccharides Using Bamboo Materials | BioResources [ojs.bioresources.com]

- 5. Production of cellobiose by enzymatic hydrolysis: removal of beta-glucosidase from cellulase by affinity precipitation using chitosan [agris.fao.org]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cigs.unimo.it [cigs.unimo.it]

- 9. academic.oup.com [academic.oup.com]

- 10. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides [mdpi.com]

Cellooctaose: From Discovery to its Role as a Putative Signaling Molecule in Nature

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellooctaose, a β-1,4-linked linear octamer of glucose, is a significant yet often overlooked cello-oligosaccharide. While its existence as a product of cellulose degradation is known, its specific discovery, natural abundance, and biological roles are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its discovery, natural occurrence, methods for its isolation and analysis, and its potential role in intercellular signaling, particularly as a Damage-Associated Molecular Pattern (DAMP) in plants. This document is intended to serve as a foundational resource for researchers in carbohydrate chemistry, plant biology, and drug development, providing detailed experimental protocols and conceptual frameworks to guide future research.

Discovery and Natural Occurrence

The discovery of cello-oligosaccharides is intrinsically linked to the study of cellulose, the most abundant biopolymer on Earth. While the chemical synthesis of this compound was first reported in 1996, its identification in a natural context stems from research into the enzymatic and acid-catalyzed breakdown of cellulosic materials.

First Identification in a Natural Context

The first definitive identification of cello-oligosaccharides (up to cellotetraose) in a natural, biological context was reported in the apoplastic fluid of auxin-treated pea stems. This finding was significant as it demonstrated that these molecules exist in planta and are not merely artifacts of harsh laboratory-based hydrolysis of cellulose. While this seminal study did not specifically identify this compound, it laid the groundwork for understanding the natural occurrence of this class of molecules.

This compound, as part of the broader family of cellodextrins, is primarily produced during the enzymatic degradation of cellulose by cellulolytic microorganisms.[1] This process is a cornerstone of the global carbon cycle. In anaerobic bacteria, complex enzyme structures known as cellulosomes break down crystalline cellulose into smaller, soluble cellodextrins, including this compound, which are then utilized as an energy source.[1]

Quantitative Abundance in Natural Systems

Quantitative data on the natural abundance of this compound is scarce due to its transient nature as an intermediate in cellulose degradation. However, studies on the enzymatic hydrolysis of cellulosic biomass provide insights into its potential concentrations. For instance, enzymatic treatment of red grape marc has been shown to produce a range of cello-oligosaccharides. While this particular study quantified cellobiose, cellotriose, and cellopentaose, the methodology is applicable for the quantification of this compound.[2] Another study on the enzymatic synthesis of short-chain cello-oligosaccharides (up to DP6) provides a baseline for the expected distribution of these oligomers.[3][4]

The following table summarizes the quantitative data on the production of various cello-oligosaccharides from different sources. It is important to note that these are generated concentrations from specific experimental setups and not direct measurements from a natural, undisturbed environment.

| Cello-oligosaccharide | Source Material | Production Method | Concentration | Reference |

| Cellobiose (DP2) | Red Grape Marc | Endoglucanase Treatment (400 units/g) | ~1500 mg/L | [2] |

| Cellotriose (DP3) | Red Grape Marc | Endoglucanase Treatment (400 units/g) | ~2500 mg/L | [2] |

| Cellopentaose (DP5) | Red Grape Marc | Endoglucanase Treatment (400 units/g) | ~1000 mg/L | [2] |

| Cello-oligosaccharides (DP3-6) | Sucrose and Glucose | Enzymatic Synthesis (Glycoside Phosphorylases) | 93 g/L (total) | [3][4] |

| - Cellotriose (DP3) | 33 wt% of total | [3][4] | ||

| - Cellotetraose (DP4) | 34 wt% of total | [3][4] | ||

| - Cellopentaose (DP5) | 24 wt% of total | [3][4] | ||

| - Cellohexaose (DP6) | 9 wt% of total | [3][4] |

Experimental Protocols

The isolation, purification, and analysis of this compound from natural sources or from the controlled hydrolysis of cellulose require a multi-step approach. The following protocols are synthesized from established methodologies for the analysis of cellodextrins.

Production of Cello-oligosaccharides from Cellulose

Objective: To generate a mixture of cello-oligosaccharides, including this compound, from a cellulosic starting material.

Method: Enzymatic Hydrolysis

-

Substrate Preparation: Start with a purified cellulose source such as Avicel or pretreated lignocellulosic biomass.

-

Enzyme Cocktail: Utilize a commercial cellulase mixture, which typically contains endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. The activity of β-glucosidase can be partially inhibited to prevent the complete breakdown of cello-oligosaccharides to glucose.

-

Hydrolysis Conditions:

-

Substrate concentration: 5-10% (w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme loading: Varies depending on the enzyme preparation and substrate. A typical starting point is 10-20 Filter Paper Units (FPU) per gram of cellulose.

-

Temperature: 45-50°C.

-

Incubation time: 24-72 hours with gentle agitation.

-

-

Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

-

Clarification: Centrifuge the reaction mixture to pellet the remaining insoluble cellulose. The supernatant will contain the soluble cello-oligosaccharides.

Isolation and Purification of this compound

Objective: To separate this compound from the mixture of cello-oligosaccharides.

Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC techniques are suitable for the separation of cello-oligosaccharides:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis of carbohydrates.

-

Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series).

-

Eluent: A gradient of sodium hydroxide and sodium acetate.

-

Detection: Pulsed Amperometric Detection.

-

-

Hydrophilic Interaction Chromatography (HILIC):

-

Column: A column with a hydrophilic stationary phase (e.g., amide- or amine-bonded silica).

-

Eluent: A gradient of acetonitrile and water.

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

-

Porous Graphitized Carbon Liquid Chromatography (PGC-LC):

-

Column: A porous graphitized carbon column.

-

Eluent: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid.

-

Detection: RI or ELSD.

-

General Protocol for Preparative HPLC:

-

Sample Preparation: Filter the supernatant from the hydrolysis step through a 0.22 µm filter.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Fraction Collection: Collect fractions based on the retention time of this compound, which needs to be determined using standards if available, or inferred from the elution profile of the homologous series of cellodextrins.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated this compound.

-

Desalting (if necessary): If salts from the buffer or mobile phase are present, they can be removed by size-exclusion chromatography or dialysis.

Workflow for Isolation and Analysis of this compound

Caption: Workflow for the production and purification of this compound.

This compound as a Potential Signaling Molecule

There is a growing body of evidence that oligosaccharides derived from the breakdown of plant and microbial cell walls can act as signaling molecules, regulating plant growth, development, and defense responses.[1] These molecules are often referred to as "oligosaccharins".

Cello-oligosaccharides as Damage-Associated Molecular Patterns (DAMPs)

When plants are attacked by pathogens, the pathogens often secrete cell wall-degrading enzymes to facilitate invasion.[5] This enzymatic activity releases fragments of the plant's own cell wall, which can then be recognized by the plant as a sign of damage. These self-derived elicitors are known as Damage-Associated Molecular Patterns (DAMPs).

Studies have shown that cello-oligosaccharides, specifically cellobiose and cellotriose, can act as DAMPs in the model plant Arabidopsis thaliana.[6] These molecules trigger a range of defense-like responses, including the production of reactive oxygen species (ROS), a transient influx of calcium ions, and the activation of defense-related genes through WRKY transcription factors.[6] In rice, specific hemicellulose-derived oligosaccharides (a trisaccharide and a tetrasaccharide) are recognized by an immune complex involving OsCERK1 and OsCEBiP, triggering an immune response against the rice blast fungus Magnaporthe oryzae.[7]

While direct evidence for the signaling role of this compound is still emerging, it is highly plausible that it also functions as a DAMP, potentially with a distinct signaling outcome compared to shorter cello-oligosaccharides. The degree of polymerization of oligosaccharides is known to be a critical factor in their biological activity.

A Putative Signaling Pathway for Cello-oligosaccharides

The perception of cello-oligosaccharides at the cell surface initiates a signaling cascade that leads to the activation of downstream defense responses. A simplified model of this pathway is presented below.

Caption: Putative signaling pathway for cello-oligosaccharide-mediated defense activation in plants.

Future Directions and Applications

The study of this compound and other long-chain cello-oligosaccharides is a promising area of research with potential applications in agriculture and medicine.

-

Agriculture: A better understanding of how plants perceive and respond to cello-oligosaccharides of different lengths could lead to the development of novel biopesticides or plant defense activators. These could be used to prime plants against pathogen attack, enhancing their natural immunity.

-

Drug Development: Oligosaccharides have a wide range of biological activities and are being investigated for their potential as therapeutics. The specific interactions of this compound with cellular receptors could be explored for the development of new drugs, for example, as modulators of the immune system.

Further research is needed to:

-

definitively identify the first isolation of this compound from a natural source.

-

quantify the concentration of this compound in various natural environments, particularly at the plant-microbe interface.

-

elucidate the specific receptors and signaling components involved in the perception of this compound.

-

determine if the biological activity of cello-oligosaccharides is dependent on their degree of polymerization, and if so, what the optimal length is for specific responses.

Conclusion

This compound is more than just an intermediate in cellulose degradation; it is a molecule at the intersection of carbon cycling, plant-microbe interactions, and potentially, novel biotechnological applications. While much remains to be discovered, the framework presented in this guide provides a solid foundation for future research into this fascinating oligosaccharide. The detailed protocols and conceptual models are intended to empower researchers to further unravel the complexities of this compound and its role in the natural world.

References

- 1. Cellodextrin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plant cell wall dynamics and wall-related susceptibility in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cellooctaose: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose, a linear oligosaccharide composed of eight β-(1→4) linked D-glucose units, represents a significant molecule of interest in various scientific domains, including biochemistry, carbohydrate chemistry, and drug delivery. As a constituent of the broader class of cellodextrins, it serves as a soluble model compound for cellulose, the most abundant biopolymer on Earth. Understanding the intricate physical and chemical properties of this compound is paramount for its application in fields ranging from enzymology to materials science and targeted drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its polymeric nature, the presence of numerous hydroxyl groups, and the β-(1→4) glycosidic linkages that define its structure. While extensive quantitative data for this compound is not as readily available as for its smaller counterparts or the parent polymer, cellulose, the following table summarizes its key known and extrapolated properties.

| Property | Value | Experimental Context / Notes |

| Molecular Formula | C₄₈H₈₂O₄₁ | Calculated from the repeating glucose unit (C₆H₁₀O₅) with the addition of a water molecule at the terminus. |

| Molecular Weight | 1315.14 g/mol | [1][2] |

| Appearance | White to off-white powder | Typically observed for purified oligosaccharides. |

| Solubility | ||

| Water | Soluble | [2] Qualitative assessment. Quantitative solubility is expected to be lower than smaller cellooligosaccharides. |

| DMSO | Soluble | Dimethyl sulfoxide is a known solvent for cellulose and its derivatives, suggesting solubility for this compound.[3][4][5] |

| Ethanol | Sparingly soluble to insoluble | Solubility of cellooligosaccharides in ethanol decreases with increasing degree of polymerization. |

| Melting Point | Decomposes before melting | Similar to cellulose, this compound is expected to decompose at high temperatures rather than exhibiting a sharp melting point. The decomposition temperature for cellulose is in the range of 260-270 °C.[6][7] |

| Optical Rotation | Dextrorotatory (+) | As a carbohydrate composed of D-glucose units, a positive specific rotation is expected.[8][9][10][11][12] The exact value is dependent on concentration, temperature, and wavelength of light used.[9][10][11][12] |

Experimental Protocols

Precise characterization of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its concentration in solution, particularly in enzymatic hydrolysis studies.

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of high-purity this compound standard in the mobile phase (e.g., 10 mg/mL in ultrapure water).

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

-

Dissolve the experimental sample containing this compound in the mobile phase to an expected concentration within the standard curve range.

-

Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove particulate matter.[1]

-

-

HPLC System and Conditions:

-

Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P or equivalent, is suitable for separating cellooligosaccharides.

-

Mobile Phase: Isocratic elution with ultrapure water is a common mobile phase.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at an elevated temperature, typically 80-85 °C, to improve peak resolution and reduce viscosity.

-

Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis as they lack a strong UV chromophore.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Record the chromatograms for the standards and samples.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the experimental sample by interpolating its peak area on the standard curve.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹³C NMR spectroscopy is a powerful tool for confirming the structure of this compound, including the anomeric configuration of the glycosidic bonds and the identity of the carbon skeleton.

Caption: Workflow for ¹³C NMR analysis of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Ensure complete dissolution, gentle warming may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Temperature: Maintain a constant temperature, typically 25 °C.

-

Reference: Use an internal or external reference standard for chemical shift calibration (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆).

-

Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can be several thousand for ¹³C NMR due to its low natural abundance.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.

-

Assign the chemical shifts of the carbon atoms. The anomeric carbon (C1) signals are typically found in the 95-105 ppm region, with the β-anomer appearing downfield of the α-anomer. The other ring carbons (C2-C5) resonate in the 70-80 ppm region, and the C6 carbon appears around 60-65 ppm.

-

Potential Signaling Pathways

Recent research has highlighted that cellooligomers, the breakdown products of cellulose, can act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering defense responses. While direct evidence for this compound signaling in mammalian cells is limited, it is plausible that it could interact with Pattern Recognition Receptors (PRRs) on immune cells, similar to other complex carbohydrates.

References

- 1. lcms.cz [lcms.cz]

- 2. Secretory pathway of cellulase: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Carbohydrate Optical Rotation Data [glycodata.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. Specific_rotation [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. CP/MAS (13)C NMR study of cellulose and cellulose derivatives. 1. Complete assignment of the CP/MAS (13)C NMR spectrum of the native cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cello-octaose in Plant Cell Wall Integrity and Defense Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. Emerging evidence highlights the role of oligosaccharides derived from cell wall polymers as potent signaling molecules, or "oligosaccharins," that regulate various physiological processes. Among these, cello-oligosaccharides, linear chains of β-1,4-linked glucose residues, are gaining attention for their function as damage-associated molecular patterns (DAMPs). This technical guide provides an in-depth exploration of the biological role of a specific cello-oligosaccharide, cello-octaose, in the context of the plant cell wall. While direct research on cello-octaose is nascent, this guide synthesizes current knowledge on related cello-oligosaccharides to infer its putative functions, signaling pathways, and experimental investigation methodologies.

Introduction: The Plant Cell Wall as a Source of Signaling Molecules

The plant cell wall, primarily composed of cellulose, hemicellulose, and pectin, is not merely a passive structural barrier but a sensory interface with the extracellular environment.[1][2][3] Enzymatic degradation of these polysaccharides during processes such as cell growth, pathogen attack, or mechanical wounding releases a variety of oligosaccharides.[4][5] Certain of these oligosaccharides, at nanomolar to micromolar concentrations, can elicit profound biological responses, including the activation of defense mechanisms and modulation of growth and development.[4][5]

Cello-oligosaccharides, including cello-octaose, are fragments of cellulose, the most abundant biopolymer on Earth and the primary structural component of plant cell walls.[6] While shorter cello-oligosaccharides like cellobiose have been shown to act as DAMPs, triggering defense-like responses, the specific role of longer-chain oligomers such as cello-octaose is an active area of investigation.[7] This guide will delve into the known functions of cello-oligosaccharides to build a comprehensive picture of the potential biological significance of cello-octaose.

Cello-octaose: A Putative Damage-Associated Molecular Pattern (DAMP)

Damage to the plant cell wall, whether through mechanical means or pathogen-derived enzymes, can release cello-oligosaccharides into the apoplast. These molecules can be perceived by the plant as indicators of compromised cell wall integrity, thus functioning as DAMPs.

Evidence from Shorter Cello-oligosaccharides

Studies on cellobiose, a disaccharide of glucose and the repeating unit of cellulose, have demonstrated its ability to elicit defense responses in plants.[7] Treatment of Arabidopsis thaliana with cellobiose has been shown to induce the expression of defense-related genes, such as WRKY30, and trigger a rapid, transient increase in intracellular calcium levels.[7] This suggests the presence of a specific perception and signaling pathway for cello-oligosaccharides. Given the structural similarity, it is plausible that cello-octaose, as a longer polymer, could also be recognized as a DAMP, potentially with different binding affinities or eliciting responses of varying magnitudes.

Putative Signaling Pathway of Cello-octaose

Based on the signaling mechanisms of other oligosaccharins and the initial findings with cellobiose, a putative signaling pathway for cello-octaose can be proposed. This pathway likely involves perception at the cell surface, transduction of the signal into the cell, and activation of downstream responses.

Cell Surface Perception

The perception of oligosaccharide signals typically occurs at the plasma membrane by receptor-like kinases (RLKs) or receptor-like proteins (RLPs).[8][9] These receptors possess an extracellular domain for ligand binding, a transmembrane domain, and an intracellular kinase domain (in the case of RLKs) that initiates a signaling cascade.[8][9] While a specific receptor for cello-octaose has not yet been identified, it is hypothesized that a lectin-like extracellular domain, capable of recognizing specific carbohydrate structures, would be involved.

Intracellular Signal Transduction

Upon binding of cello-octaose to its putative receptor, a series of intracellular events is likely initiated. Key components of this signal transduction cascade may include:

-

Receptor-like cytoplasmic kinases (RLCKs): These kinases associate with the intracellular domain of RLKs and are crucial for relaying the signal downstream.[9]

-

Calcium signaling: As observed with cellobiose, a rapid influx of calcium ions (Ca2+) into the cytosol is a likely early event in the signaling pathway.[7] This calcium signature can then be decoded by various calcium-binding proteins to activate further downstream components.

-

Mitogen-activated protein kinase (MAPK) cascades: MAPK cascades are common signaling modules in plants that amplify and transduce extracellular signals into cellular responses, including the activation of transcription factors.[8]

-

Reactive Oxygen Species (ROS) production: A burst of ROS is a hallmark of plant defense signaling and can be triggered by various elicitors, including oligosaccharides.

Downstream Responses

The culmination of the cello-octaose signaling cascade is expected to be the activation of various defense and developmental responses, including:

-

Gene expression changes: Activation of transcription factors leading to the upregulation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and cell wall reinforcement proteins.[7]

-

Phytohormone signaling: Crosstalk with major defense-related phytohormone pathways, such as those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

-

Cell wall reinforcement: Increased deposition of callose and lignin to strengthen the cell wall and prevent further pathogen ingress.

A proposed signaling pathway for cello-octaose is depicted in the following diagram:

Caption: Putative signaling pathway of cello-octaose in plant cells.

Quantitative Data on Cello-oligosaccharide Effects

While specific quantitative data for cello-octaose is limited, studies on other cello-oligosaccharides provide a basis for expected dose-dependent responses.

| Oligosaccharide | Plant System | Concentration | Observed Effect | Reference |

| Cellobiose | Arabidopsis thaliana seedlings | 1 mM | 60% reduction in WRKY30 expression with EGTA pre-treatment | [7] |

| Cellobiose | Arabidopsis thaliana seedlings | 1 mM | Peak intracellular calcium elevation at 100 seconds | [7] |

| Cello-oligosaccharides (DP 2-4) | Pea stems | N/A | Increased solubilization in the apoplast with auxin treatment | [10] |

Note: DP refers to the Degree of Polymerization.

Experimental Protocols

Investigating the biological role of cello-octaose requires a combination of biochemical, molecular, and physiological assays.

Enzymatic Generation of Cello-octaose

Cello-octaose can be produced by the controlled enzymatic hydrolysis of cellulose.

Protocol:

-

Substrate Preparation: Start with a pure cellulose source, such as Avicel or regenerated amorphous cellulose.

-

Enzyme Selection: Utilize a cellulase preparation with endo-β-1,4-glucanase activity and low β-glucosidase activity to prevent complete hydrolysis to glucose. Commercial cellulase preparations may require purification to remove β-glucosidase.

-

Hydrolysis Reaction:

-

Suspend the cellulose substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add the cellulase enzyme at a predetermined concentration.

-

Incubate the reaction at an optimal temperature (e.g., 50°C) with gentle agitation.

-

Monitor the reaction over time by taking aliquots and analyzing the soluble oligosaccharides.

-

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).

-

Purification of Cello-octaose:

-

Centrifuge the reaction mixture to remove insoluble cellulose.

-

Fractionate the supernatant containing the cello-oligosaccharides using size-exclusion chromatography (SEC) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

-

Collect the fractions corresponding to cello-octaose and confirm their identity using mass spectrometry.

-

Caption: Experimental workflow for the enzymatic generation of cello-octaose.

Gene Expression Analysis by qRT-PCR

Protocol:

-

Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) in sterile liquid or on solid medium. Treat the seedlings with a specific concentration of cello-octaose or a mock solution.

-

RNA Extraction: Harvest tissue at various time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., WRKY30, PR1) and a reference gene for normalization (e.g., ACTIN2).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Calcium Imaging

Protocol:

-

Plant Material: Use plants expressing a genetically encoded calcium sensor (e.g., aequorin or GCaMP).

-

Microscopy: Mount the plant tissue (e.g., root or leaf) on a confocal or fluorescence microscope.

-

Treatment and Imaging: Perfuse the tissue with a solution containing cello-octaose while continuously recording the fluorescence signal from the calcium sensor.

-

Data Analysis: Quantify the changes in fluorescence intensity over time to measure the relative changes in intracellular calcium concentration.

Conclusion and Future Perspectives

While direct evidence for the specific biological role of cello-octaose in plant cell walls is still emerging, the established function of shorter cello-oligosaccharides as DAMPs provides a strong foundation for its putative role in plant defense signaling. It is highly probable that cello-octaose, released upon cell wall damage, is perceived by cell surface receptors, triggering a signaling cascade that leads to the activation of defense responses.

Future research should focus on:

-

Identifying the specific receptor(s) for cello-octaose and other cello-oligosaccharides.

-

Elucidating the complete signaling pathway , from perception to downstream gene activation.

-

Determining the structure-activity relationship of cello-oligosaccharides of varying lengths.

-

Investigating the in vivo relevance of cello-octaose signaling in plant-pathogen interactions.

A deeper understanding of the role of cello-octaose and other cello-oligosaccharides holds significant potential for the development of novel strategies to enhance plant immunity and disease resistance in agriculture. Furthermore, for drug development professionals, the specific recognition of these oligosaccharides by plant receptors could inspire the design of new bioactive molecules targeting carbohydrate-binding proteins.

References

- 1. Plant Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. The Plant Cell Wall - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Oligosaccharide signaling of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Scientists witness living plant cells generate cellulose and form cell walls for the first time | EurekAlert! [eurekalert.org]

- 7. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant cell surface receptor-mediated signaling - a common theme amid diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant cell surface receptor-mediated signaling – a common theme amid diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence of Cello-Oligosaccharides in the Apoplast of Auxin-Treated Pea Stems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Degradation of Cellooctaose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellooctaose, a soluble cello-oligosaccharide, serves as a crucial model substrate for elucidating the complex mechanisms of cellulose breakdown. Understanding its enzymatic degradation is paramount for advancements in biofuel production, biorefineries, and the development of novel therapeutics targeting carbohydrate-active enzymes. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, detailing the synergistic action of cellulolytic enzymes, quantitative kinetic data, and standardized experimental protocols. Visualizations of the degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the core processes.

Introduction

Cellulose, the most abundant biopolymer on Earth, is a linear chain of β-(1→4) linked D-glucose units. Its crystalline structure renders it highly resistant to degradation. The enzymatic hydrolysis of cellulose is a critical process in nature and various industrial applications. This process is carried out by a consortium of enzymes collectively known as cellulases. This compound, an oligosaccharide consisting of eight glucose units, represents a soluble, well-defined substrate that allows for detailed kinetic and mechanistic studies of individual cellulase components and their synergistic interactions. This guide will focus on the enzymatic degradation of this compound by the key cellulase classes: endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.

The Enzymatic Players in this compound Degradation

The complete enzymatic hydrolysis of this compound to glucose is a multi-step process requiring the coordinated action of several types of cellulases.[1]

-

Endo-β-1,4-glucanases (EGs) (EC 3.2.1.4): These enzymes act randomly on the internal β-1,4-glycosidic bonds of the this compound chain.[2] This action breaks the long oligosaccharide into smaller, more manageable fragments, creating new chain ends for exoglucanases to act upon.

-

Exo-β-1,4-glucanases / Cellobiohydrolases (CBHs) (EC 3.2.1.91): These enzymes act processively on the ends of the cello-oligosaccharide chains.[3] They cleave off cellobiose (a disaccharide of glucose) units from either the reducing or non-reducing end of the substrate.

-

β-Glucosidases (BGs) (EC 3.2.1.21): This class of enzymes completes the degradation process by hydrolyzing the soluble cellobiose and other short-chain cello-oligosaccharides into glucose monomers.

The synergistic interaction between these enzymes is crucial for the efficient breakdown of cellulosic substrates.[2][4][5] Endoglucanases provide more chain ends for exoglucanases to attack, while β-glucosidases relieve the product inhibition of cellobiohydrolases by removing cellobiose.[6]

Quantitative Data on Enzymatic Degradation

The kinetic parameters of cellulases are essential for understanding their efficiency and for designing optimal enzyme cocktails for industrial applications. While comprehensive kinetic data specifically for this compound is dispersed in the literature, the following tables summarize representative kinetic parameters for key cellulase components acting on cello-oligosaccharides.

Table 1: Kinetic Parameters of Endoglucanases on Cello-oligosaccharides

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Trichoderma reesei Endoglucanase I | Cellopentaose | - | - | [7] |

| Trichoderma reesei Endoglucanase III | 4'-methylumbelliferyl β-cellotrioside | - | - | [8] |

| Sulfolobus solfataricus Endoglucanase | Cello-oligosaccharides (DP≥4) | - | - | [9] |

Table 2: Kinetic Parameters of Cellobiohydrolases on Cello-oligosaccharides

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Trichoderma reesei Cel7A | Cellohexaose | - | - | [10] |

| Trichoderma reesei Cel6A | Cellohexaose | - | >20 | [11] |

| Phanerochaete chrysosporium Cel7D | o-nitrophenyl-β-D-cellobioside | 3200 | - | [12] |

Note: Kinetic parameters for cellobiohydrolases are often determined on crystalline cellulose or chromogenic substrates. The values for soluble cello-oligosaccharides can vary significantly.

Table 3: Kinetic Parameters of β-Glucosidases on Cellobiose

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Trichoderma reesei QM 9414 | Cellobiose | 1.22 | 1.14 | [13] |

| Aspergillus niger | Cellobiose | 0.23 | 9.26 U/ml | [14] |

Experimental Protocols

Enzymatic Hydrolysis of this compound

Objective: To monitor the degradation of this compound by cellulase enzymes over time.

Materials:

-

This compound

-

Purified endoglucanase, exoglucanase, and β-glucosidase

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Microcentrifuge tubes

-

Water bath or incubator

-

DNS reagent

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).

-

Prepare stock solutions of the purified enzymes in the same buffer.

-

Set up reaction mixtures in microcentrifuge tubes containing the this compound solution and the desired concentration of a single enzyme or a synergistic mixture of enzymes.

-

Incubate the reaction mixtures at the optimal temperature for the enzymes (e.g., 50°C for Trichoderma reesei cellulases) with gentle agitation.

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and immediately stop the reaction by boiling for 10 minutes or by adding a stop solution (e.g., 1 M NaOH).

-

Analyze the withdrawn samples for the concentration of reducing sugars using the DNS assay and for the distribution of degradation products using HPLC.

Determination of Reducing Sugars by the Dinitrosalicylic Acid (DNS) Method

Objective: To quantify the total amount of reducing sugars produced during the enzymatic hydrolysis of this compound.

Materials:

-

DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, 20 mL of 2 M NaOH, made up to 100 mL with distilled water)

-

Glucose standard solutions (0.1 to 1.0 mg/mL)

-

Spectrophotometer

Procedure:

-

To 1 mL of the sample (or glucose standard), add 1 mL of DNS reagent.

-

Heat the mixture in a boiling water bath for 5-15 minutes.

-

Add 8 mL of distilled water to the tube and mix well.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Create a standard curve of absorbance versus glucose concentration and use it to determine the concentration of reducing sugars in the samples.

Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different cello-oligosaccharides and glucose produced during the enzymatic degradation of this compound.

Materials:

-

HPLC system equipped with a refractive index (RI) detector.

-

A carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column suitable for oligosaccharide separation).

-

Ultrapure water as the mobile phase.

-

Standards for glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, cellohexaose, celloheptaose, and this compound.

Procedure:

-

Filter the reaction samples through a 0.22 µm syringe filter before injection.

-

Set the column temperature (e.g., 80-85°C) and the flow rate of the mobile phase (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

-

Inject a known volume of the sample onto the HPLC column.

-

Monitor the elution of the different sugars using the RI detector.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the known standards.[15][16][17][18]

Visualization of Degradation Pathways and Workflows

Signaling Pathways and Logical Relationships

The enzymatic degradation of this compound is a sequential process involving the synergistic action of different cellulases. The following diagrams illustrate these relationships.

Experimental Workflow

The following diagram outlines the typical experimental workflow for studying the enzymatic degradation of this compound.

Conclusion

The enzymatic degradation of this compound is a model system that provides invaluable insights into the complex process of cellulose hydrolysis. This guide has outlined the key enzymes involved, provided a summary of available quantitative data, and detailed the necessary experimental protocols for its study. The synergistic interplay between endoglucanases, exoglucanases, and β-glucosidases is essential for the complete and efficient conversion of this compound to glucose. Further research focusing on obtaining precise kinetic parameters for the degradation of specific cello-oligosaccharides and optimizing enzyme ratios will be crucial for advancing the industrial application of cellulases in a bio-based economy.

References

- 1. Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cellulases Endoglucanase I and Cellobiohydrolase II of Trichoderma reesei Act Synergistically To Solubilize Native Cotton Cellulose but Not To Decrease Its Molecular Size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellulose hydrolysis by the cellulases from Trichoderma reesei: a new model for synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. The endo-1,4-beta-glucanase I from Trichoderma reesei. Action on beta-1,4-oligomers and polymers derived from D-glucose and D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of endoglucanase III from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rate-limiting step and substrate accessibility of cellobiohydrolase Cel6A from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Cellooctaose Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cellooctaose, a significant oligosaccharide in biofuel and drug delivery research. Due to a notable gap in readily available quantitative data, this document summarizes the existing qualitative information and presents a detailed experimental protocol for determining the precise solubility of this compound in various laboratory solvents.

Core Understanding of this compound Solubility

This compound is an oligosaccharide composed of eight β(1→4) linked D-glucose units. Its solubility is governed by the extensive network of intramolecular and intermolecular hydrogen bonds. For cello-oligosaccharides, water solubility is known to decrease as the degree of polymerization (DP) increases. While shorter cello-oligosaccharides are water-soluble, those with a DP of approximately 8 and higher are generally considered to be insoluble in water.[1]

Solubility Data Summary

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative information. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

| Solvent | Formula | Type | Reported this compound Solubility (at ambient temperature) |

| Water | H₂O | Polar Protic | Very low to insoluble (qualitative assessment based on cello-oligosaccharide properties)[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available; generally, cello-oligosaccharides up to DP 7 are soluble in DMSO.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available; generally, the solubility of oligosaccharides decreases with increasing ethanol concentration in aqueous solutions.[2] |

| Methanol | CH₃OH | Polar Protic | Data not available. |

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, DMSO, DMF, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of high speeds

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino or specialized carbohydrate column) and detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD), or a UV-Vis spectrophotometer for colorimetric assays.

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C) for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant using a micropipette without disturbing the pellet.

-

To minimize the risk of precipitation due to temperature changes, it is advisable to pre-warm the pipette tip to the equilibration temperature if possible.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification of Dissolved this compound:

-

Using HPLC-RID/ELSD:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample(s) and determine the concentration from the calibration curve.

-

-

Using a Colorimetric Assay (e.g., DNS Method for reducing sugars):

-

The 3,5-dinitrosalicylic acid (DNS) method can be used to quantify reducing sugars.[3]

-

Prepare a DNS reagent.

-

Mix a small volume of the diluted sample with the DNS reagent and heat the mixture.

-

Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

-

Quantify the concentration using a calibration curve prepared with known concentrations of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factors.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.

Caption: Workflow for determining this compound solubility.

References

Three-Dimensional Conformation of Cellooctaose: A Technical Guide

Abstract

Cellooctaose, a linear oligosaccharide consisting of eight β-(1→4) linked D-glucose units, serves as a significant model compound for understanding the structural and functional properties of cellulose. Its three-dimensional conformation is crucial for comprehending its interactions with enzymes, its role in biomass degradation, and its potential applications in drug delivery and materials science. This technical guide provides an in-depth overview of the conformational characteristics of this compound, drawing upon experimental data from related cello-oligosaccharides and computational modeling studies. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations are presented to facilitate further research in this area.

Introduction to the Conformational Landscape of this compound

The three-dimensional structure of this compound, like other β-(1→4) glucans, is primarily defined by the rotational freedom around the glycosidic linkages and the orientation of the exocyclic hydroxymethyl groups. The relatively rigid nature of the glucose rings in their 4C1 chair conformation means that the overall shape of the molecule is dictated by a few key torsional angles. Understanding the preferred values and the energetic landscape of these rotations is fundamental to predicting the behavior of this compound in different environments.

The primary determinants of this compound conformation are:

-

Glycosidic Torsion Angles (Φ and Ψ): The rotation around the C1-O4' bond (Φ) and the O4'-C4' bond (Ψ) of the glycosidic linkage determines the relative orientation of adjacent glucose residues. These angles dictate whether the chain adopts a linear, extended, or a more bent or helical conformation.

-

Exocyclic Hydroxymethyl Group Torsion Angle (ω): The rotation of the C5-C6 bond determines the orientation of the hydroxymethyl group. This is crucial for intramolecular and intermolecular hydrogen bonding patterns, which in turn influence the solubility and interaction with other molecules.

Due to the challenges in synthesizing and crystallizing pure this compound, direct experimental data on its three-dimensional structure is limited. Therefore, much of our understanding is extrapolated from studies on shorter cello-oligosaccharides (e.g., cellobiose, cellotetraose, cellohexaose) and the well-characterized structures of cellulose allomorphs. Computational methods, particularly molecular dynamics simulations, play a pivotal role in exploring the conformational space of this compound in solution.

Data Presentation: Conformational Parameters of Cello-oligosaccharides

The following table summarizes experimentally and computationally determined conformational parameters for cellobiose, cellotetraose, and cellulose. This data provides a basis for understanding the likely conformational preferences of this compound.

| Molecule | Method | Φ (°) | Ψ (°) | ω (°) | Reference |

| Cellobiose | X-ray Crystallography | 38.4 | -137.9 | -63.5 | [PDB ID: 3A0F] |

| Cellotetraose | X-ray Crystallography (in complex with cellulase) | ~25-45 | ~10-20 | Not specified | [1] |

| Cellohexaose | Molecular Dynamics (in water) | ~40 ± 10 | ~-140 ± 15 | Not specified | [2][3] |

| Cellulose Iβ | X-ray Fiber Diffraction | 57.4 | -115.7 | -63.2 | [3] |

| Cellulose II | X-ray Fiber Diffraction | 46.2 | -136.8 | -76.8 | [4] |

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental and computational determination of the three-dimensional conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution conformation of oligosaccharides by providing information on glycosidic linkages, sequence, and through-space proximities of atoms.

3.1.1. Sample Preparation

-

Synthesis and Purification: this compound is synthesized chemically or enzymatically and purified to >95% homogeneity using techniques like size-exclusion chromatography or high-performance liquid chromatography (HPLC).

-

Lyophilization and Deuterium Exchange: The purified sample is lyophilized multiple times from deuterium oxide (D₂O) to replace exchangeable protons (e.g., hydroxyl protons) with deuterium.

-

Sample Dissolution: The lyophilized this compound is dissolved in high-purity D₂O (99.96%) to a final concentration of 1-10 mM in a 5 mm NMR tube.

3.1.2. Data Acquisition

A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended. The following experiments are crucial for conformational analysis:

-

1D ¹H NMR: Provides an initial overview of the sample's purity and complexity.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose residue, allowing for the assignment of the spin systems.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of each glucose residue, facilitating complete proton assignments.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). Inter-residue NOEs/ROEs across the glycosidic linkage are critical for determining the Φ and Ψ angles.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the glycosidic linkage positions.

3.1.3. Data Analysis

-

Spectral Processing: The acquired data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

-

Resonance Assignment: The proton and carbon resonances for each glucose residue are assigned using the suite of 2D NMR spectra.

-

Conformational Restraints: Inter-residue NOE/ROE intensities are converted into distance restraints. Three-bond J-couplings (³J) across the glycosidic linkage can be related to the Φ and Ψ torsion angles through Karplus-type equations.

-

Structure Calculation: The experimental restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the three-dimensional structure of this compound in the crystalline state.

3.2.1. Crystallization

-

Sample Purity: A highly pure (>98%) and homogenous sample of this compound is required.

-

Screening: Crystallization conditions are screened using vapor diffusion (hanging or sitting drop) methods. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers, and additives are tested at various concentrations and temperatures.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).

3.2.2. Data Collection

-

Crystal Mounting and Cryo-protection: A suitable crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage. A cryoprotectant is often required.

-

X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam from a synchrotron or a rotating anode source. The diffraction pattern is recorded on a detector as the crystal is rotated.

3.2.3. Structure Solution and Refinement

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Phase Determination: The phase problem is solved using methods such as molecular replacement (if a suitable model exists) or direct methods.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and geometric parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of this compound in solution, complementing the static picture from crystallography and the ensemble-averaged data from NMR.

3.3.1. System Setup

-

Initial Structure: A starting conformation of this compound is generated. This can be an extended chain or a structure derived from experimental data of related molecules.

-

Force Field Selection: A carbohydrate-specific force field is chosen, such as GLYCAM06, CHARMM36, or GROMOS 54A7. These force fields have been parameterized to accurately model the energetics of carbohydrates.

-

Solvation: The this compound molecule is placed in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

-

Ionization: Ions are added to neutralize the system and to mimic physiological salt concentrations if required.

3.3.2. Simulation Protocol

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial setup.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (NPT ensemble) to achieve the correct density. This is typically done in several steps with positional restraints on the solute that are gradually released.

-

Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of this compound.

3.3.3. Trajectory Analysis

-

Conformational Properties: The trajectory is analyzed to determine the distributions of the glycosidic torsion angles (Φ and Ψ) and the hydroxymethyl group torsion angle (ω).

-

Hydrogen Bonding: Intramolecular and intermolecular (solute-solvent) hydrogen bonds are analyzed to understand their role in stabilizing different conformations.

-

Free Energy Landscapes: Advanced sampling techniques, such as metadynamics or umbrella sampling, can be used to calculate the free energy landscape as a function of the key torsion angles, revealing the most stable conformational states and the energy barriers between them.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: Definition of glycosidic torsion angles.

Caption: Workflow for 3D conformation determination.

Conclusion

The three-dimensional conformation of this compound is a complex subject that is critical for understanding the behavior of cellulose and its derivatives. While direct experimental structural data for this compound remains scarce, a combination of data from shorter cello-oligosaccharides and powerful computational techniques provides a robust framework for predicting its conformational preferences. This guide has outlined the key structural parameters, summarized the available comparative data, and provided detailed protocols for the primary methods used in conformational analysis. Further research, particularly efforts to obtain high-quality crystals of this compound for X-ray diffraction and advanced NMR studies in solution, will be invaluable in refining our understanding of this important molecule. The continued development of force fields for molecular dynamics simulations will also enhance the accuracy of in silico predictions of its dynamic behavior.

References

Cellooctaose: A Technical Guide to its Molecular Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose is a well-defined oligosaccharide composed of eight D-glucose units linked by β-(1→4) glycosidic bonds. As a member of the cellodextrin family, it serves as a soluble analog of cellulose and is a key substrate in studies involving cellulolytic enzymes, particularly β-glucosidases[1]. Its defined structure and intermediate chain length make it a valuable tool in biofuel research, enzymology, and as a model compound for understanding cellulose degradation. This technical guide provides an in-depth overview of the molecular formula and weight of this compound, alongside detailed methodologies for their experimental determination.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized in the table below. These values are derived from its chemical structure, which consists of eight glucose monomers.

| Property | Value | Source(s) |

| Molecular Formula | C48H82O41 | [1][2] |

| Molecular Weight | 1315.14 g/mol | [1][2] |

| Structure | Linear chain of 8 β-(1→4) linked D-glucose units | [1] |

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of oligosaccharides like this compound is crucial for their characterization. Several robust analytical techniques can be employed for this purpose. The following sections detail the experimental protocols for the most common methods.

Experimental Workflow for Molecular Weight Determination

The general workflow for determining the molecular weight of an oligosaccharide sample such as this compound involves several key stages, from sample preparation to data analysis and validation across different techniques.

Caption: A flowchart illustrating the primary steps for determining the molecular weight of this compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that allows for the analysis of large biomolecules with high sensitivity, providing a direct measurement of molecular weight.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the purified this compound sample in ultrapure water to a concentration of approximately 1 mg/mL.

-

-

Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). DHB is a commonly used matrix for carbohydrate analysis.

-

-

Target Spotting:

-

Mix the this compound solution and the matrix solution in a 1:1 ratio (v/v).

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely. This co-crystallization of the analyte within the matrix is crucial for successful analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.

-

Acquire spectra in positive ion mode, as oligosaccharides readily form adducts with sodium ([M+Na]+) or potassium ([M+K]+).

-

The instrument is calibrated using standards with known molecular weights that bracket the expected mass of this compound.

-

-

Data Analysis:

-

The molecular weight is determined from the mass-to-charge ratio (m/z) of the most abundant analyte peak, accounting for the mass of the adduct ion (e.g., Na+ at ~23 Da).

-

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is a common method for determining the molecular weight distribution of polymers and oligosaccharides.

Experimental Protocol:

-

System Preparation:

-

Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with a size exclusion column (e.g., a column packed with porous hydrophilic gel suitable for oligosaccharide separation) with the mobile phase (e.g., an aqueous buffer like 0.1 M sodium nitrate).

-

Ensure a stable baseline for the refractive index (RI) detector, which is commonly used for carbohydrate analysis due to their lack of a strong UV chromophore.

-

-

Calibration:

-

Prepare a series of calibration standards with known molecular weights (e.g., dextran or pullulan standards) spanning a range that includes the expected molecular weight of this compound.

-